2-Methyl-6-nitroaniline
CAS No.: 570-24-1
Cat. No.: VC20749201
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 570-24-1 |
---|---|
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 2-methyl-6-nitroaniline |
Standard InChI | InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 |
Standard InChI Key | FCMRHMPITHLLLA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES | CC1=C(C(=CC=C1)[N+](=O)[O-])N |
Melting Point | 199 to 205 °F (NTP, 1992) 96.0 °C |
2-Methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines, which are characterized by the presence of both amino and nitro functional groups. This compound is recognized for its applications in dye synthesis, pharmaceuticals, and as an intermediate in chemical manufacturing.
Chemical Structure and Properties
-
IUPAC Name: 2-methyl-6-nitroaniline
-
Molecular Formula: C
H
N
O -
Molecular Weight: 152.15 g/mol
-
CAS Number: 95-74-5
-
Appearance: Yellow to orange crystalline solid
-
Density: Approximately 1.3 g/cm³
-
Melting Point: 71–73 °C
-
Boiling Point: 305 °C (decomposes)
The compound features a methyl group and a nitro group attached to the benzene ring, which significantly influences its chemical reactivity and physical properties.
Synthesis of 2-Methyl-6-Nitroaniline
The synthesis of 2-methyl-6-nitroaniline typically involves the nitration of 2-methylaniline. This process can be achieved through various methods, including:
-
Nitration Reaction:
-
Reacting 2-methylaniline with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperatures to prevent over-nitration.
-
-
Electrophilic Aromatic Substitution:
-
The methyl group activates the aromatic ring towards electrophilic substitution, favoring the formation of the nitro group at the ortho or para positions.
-
Reaction Scheme
Applications of 2-Methyl-6-Nitroaniline
2-Methyl-6-nitroaniline has several notable applications:
-
Dye Manufacturing: Used as an intermediate in the production of azo dyes.
-
Pharmaceuticals: Acts as a precursor in the synthesis of various pharmaceutical compounds.
-
Chemical Research: Utilized in studies involving nitro compounds and their derivatives.
Toxicological Profile
The toxicological effects of 2-methyl-6-nitroaniline have been investigated due to its potential hazards:
-
Acute Toxicity: Studies indicate that exposure can lead to irritation of skin and eyes.
-
Chronic Exposure Risks: Long-term exposure may affect liver and kidney function, with potential carcinogenic effects noted in some studies.
Research Findings
Recent research has focused on the structural and electronic properties of 2-methyl-6-nitroaniline using advanced techniques such as X-ray diffraction and computational modeling.
Key Findings:
-
Crystal Structure Analysis:
-
The crystal structure exhibits strong hydrogen bonding interactions which stabilize the molecular arrangement.
-
-
Computational Studies:
-
Density Functional Theory (DFT) calculations reveal insights into the electronic distribution and reactivity patterns of the compound.
-
-
Molecular Docking Studies:
-
Investigations into its interaction with biological targets suggest potential for pharmacological applications.
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume